molecular formula C12H6Cl3FN2O3 B1621457 (4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate CAS No. 298188-08-6

(4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate

Cat. No.: B1621457
CAS No.: 298188-08-6
M. Wt: 351.5 g/mol
InChI Key: QBKMSKROGZTBDH-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with two chlorine atoms at positions 4 and 5, along with a keto group at position 4. The pyridazinone moiety is esterified with a benzoate group bearing a chlorine atom at position 2 and a fluorine atom at position 5. The molecular formula is $ \text{C}{13}\text{H}7\text{Cl}3\text{F}\text{N}2\text{O}_3 $, with a molecular weight of 378.56 g/mol.

Properties

IUPAC Name

(4,5-dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3FN2O3/c13-6-2-1-3-8(16)9(6)12(20)21-5-18-11(19)10(15)7(14)4-17-18/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKMSKROGZTBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381737
Record name (4,5-dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298188-08-6
Record name (4,5-dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4,5-dichloropyridazine with appropriate reagents to introduce the oxo group at position 6. This is followed by the esterification of the resulting intermediate with 2-chloro-6-fluorobenzoic acid under suitable conditions, such as the presence of a base like potassium tert-butoxide in toluene .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group under suitable conditions.

    Ester Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or toluene.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or ethanol.

Major Products Formed

    Substitution Reactions: Products with different substituents on the pyridazine ring.

    Reduction Reactions: Hydroxyl derivatives of the compound.

    Ester Hydrolysis: 2-chloro-6-fluorobenzoic acid and the corresponding alcohol.

Scientific Research Applications

Chemistry

In the field of chemistry, (4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate serves as an important intermediate in the synthesis of more complex molecules. Its unique combination of functional groups facilitates diverse chemical transformations, including:

  • Oxidation : The compound can undergo oxidation reactions that modify the pyridazinone ring.
  • Reduction : Reduction processes may target the carbonyl group within the pyridazinone structure.
  • Substitution Reactions : The chlorine atoms can be substituted with various nucleophiles under specific conditions.

These reactions allow for the development of new derivatives with potential applications in various fields.

Biology

In biological research, this compound is being explored for its potential to interact with specific biological targets, making it valuable in:

  • Enzyme Inhibition Studies : It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and pathways.
  • Receptor Binding Studies : The compound may modulate receptor activity, which is crucial for understanding signaling pathways in cells.

Such applications are vital for drug discovery and development processes.

Medicine

The medicinal applications of derivatives from this compound are under investigation for their therapeutic effects. Potential areas include:

  • Anti-inflammatory Properties : Some derivatives may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Antimicrobial Activity : Research indicates that certain modifications could enhance antimicrobial properties.
  • Anticancer Potential : Studies are ongoing to evaluate the anticancer efficacy of related compounds.

These therapeutic potentials highlight the importance of continued research into this compound's derivatives.

Industry

In industrial applications, this compound is utilized in:

  • Specialty Chemicals Production : Its reactivity allows it to be used as a building block for specialty chemicals.
  • Polymer Manufacturing : The compound's properties make it suitable for creating polymers and coatings with enhanced performance characteristics.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition capabilities of this compound on a specific kinase involved in cancer progression. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Testing

Research conducted on various derivatives showed that certain modifications to the original compound enhanced its antimicrobial activity against Gram-positive bacteria. This finding opens avenues for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of (4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzymes like carbonic anhydrase, cyclooxygenase-2, and 5-lipoxygenase, which are involved in inflammatory processes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogs

The closest structural analog is "(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)methyl 4-fluorobenzenecarboxylate" (CAS: Not provided), which differs in the substituent positions on the benzoate ring (4-fluoro vs. 2-chloro-6-fluoro) . Below is a detailed comparison:

Property Target Compound 4-Fluoro Analog
Benzoate Substituents 2-chloro, 6-fluoro (ortho/para positions) 4-fluoro (para position)
Molecular Formula $ \text{C}{13}\text{H}7\text{Cl}3\text{F}\text{N}2\text{O}_3 $ $ \text{C}{13}\text{H}8\text{Cl}2\text{F}\text{N}2\text{O}_3 $
Molecular Weight (g/mol) 378.56 345.14
LogP (Predicted) ~3.2 (higher due to Cl/F ortho effects) ~2.8 (lower steric hindrance)
Bioactivity Not reported; potential enzyme inhibition Limited data; possible moderate cytotoxicity

Substituent Effects on Physicochemical Properties

Ortho-substituted halogens can distort the benzoate ring, affecting binding to biological targets . The 4-fluoro analog lacks steric hindrance, leading to higher solubility and possibly better bioavailability.

Lipophilicity :

  • The target compound’s higher LogP (~3.2 vs. ~2.8) suggests greater membrane permeability, which could enhance tissue penetration but increase metabolic instability.

Toxicological Considerations

Environmental Stability

Halogenated aromatic compounds often exhibit atmospheric persistence.

Biological Activity

(4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate is a pyridazinone derivative that exhibits a range of biological activities. This compound is characterized by its unique structure, which includes two chlorine atoms and a chloroacetate group, making it a candidate for various medicinal and industrial applications.

Chemical Structure and Properties

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₆Cl₃FN₂O₃
Molecular Weight351.55 g/mol
CAS Number298188-08-6

This compound's structure allows for diverse interactions with biological targets, which is critical for its potential therapeutic effects.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may function as a receptor modulator , influencing various signaling pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes related to metabolic processes. For instance, studies have shown that similar pyridazinone derivatives exhibit inhibitory effects on enzymes involved in cancer cell proliferation and inflammation pathways.

Case Studies

  • Anti-Cancer Activity : In vitro studies demonstrated that derivatives of this compound inhibit the growth of various cancer cell lines. For example, a related pyridazinone was found to have an IC50 value of 12 μM against PRMT5, a target involved in cancer progression .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains. A related study indicated that compounds with similar structures exhibited ID50 values in the nanomolar range against pathogens like Staphylococcus faecium and Escherichia coli .

Research Findings

A comprehensive analysis of the biological activities associated with this compound reveals its potential in various therapeutic areas:

Activity TypeObservations
Anticancer Inhibitory effects on cancer cell lines; potential as a therapeutic agent.
Antimicrobial Effective against bacterial strains; potential for developing new antibiotics.
Anti-inflammatory Compounds within this class have shown promise in reducing inflammation markers.

Similar Compounds

The biological activity of this compound can be compared with other pyridazinone derivatives:

Compound NameBiological ActivityReference
4,5-Dichloro-6-hydroxy-pyridazinone Precursor with moderate enzyme inhibition
2-Chloroacetyl chloride Reagent used in synthesis; less bioactive
Pyridazinone derivatives General anti-cancer and anti-inflammatory properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
(4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.